molecular formula C11H10N2O2 B1206149 Vasicinone

Vasicinone

Cat. No. B1206149
M. Wt: 202.21 g/mol
InChI Key: SDIVYZXRQHWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasicinone is a natural product found in Peganum nigellastrum, Nitraria sibirica, and other organisms with data available.

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

Vasicinone, a quinazoline alkaloid from Adhatoda vasica, shows promise in treating Parkinson’s disease. Research indicates it can mitigate paraquat-induced apoptosis in SH-SY5Y cells, a model for Parkinson’s disease, by enhancing cell survival signaling pathways and downregulating apoptotic pathways (Ju et al., 2019). Another study found that vasicinone enhanced autophagy in these cells, protecting them from mitochondrial dysfunction and reducing Parkinson’s disease-associated α-synuclein levels (Huang et al., 2020).

Anti-Cancer Properties

Vasicinone has demonstrated anti-proliferative effects against lung carcinoma cells. It induces apoptosis through both Fas death receptors and Bcl-2 regulated signaling, suggesting its potential as a therapeutic agent against oxidative stress-induced lung cancer (Dey et al., 2018).

Bronchodilatory Activity

Originally identified as a bronchodilator, vasicinone's activity in this area has been substantiated over the years. Studies have explored its bronchodilatory effects, comparing it with other known agents, and confirming its potential in treating respiratory ailments (Amin & Mehta, 1959), (Cambridge et al., 1962), (Bhalla & Nimbkar, 1982).

Hepatoprotective Activity

Vasicinone has been evaluated for its hepatoprotective activity. Studies using animal models indicate that it can effectively protect the liver from damage, suggesting its potential in treating liver disorders (Sarkar et al., 2014).

Antiplasmodial and Vasorelaxant Activities

Extracts containing vasicinone from Peganum harmala seeds demonstrated moderate antiplasmodial activity against Plasmodium falciparum and showed vasorelaxant activity in isolated rat aorta models (Astulla et al., 2008).

Anti-Inflammatory and Antimicrobial Properties

Vasicinone has been identified to have significant anti-inflammatory and antimicrobial activities, as demonstrated in studies focusing on its effects against bacterial strains like E. coli and fungi like C. albicans (Singh & Sharma, 2013).

Chemical Synthesis and Analysis

Research has also focused on the chemical synthesis of vasicinone, including methods for its optical isomers, and quantitative analysis in various plant species (Eguchi et al., 1996), (Subramanya et al., 2016).

properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVYZXRQHWCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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